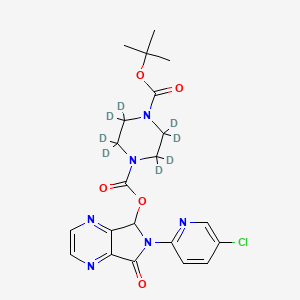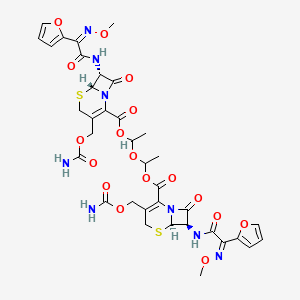
Di(cefuroxime Ethyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(cefuroxime Ethyl) Ether is a compound with the molecular formula C36 H38 N8 O17 S2 and a molecular weight of 918.86 . It is an impurity of Cefuroxime, which is an antibacterial agent .
Chemical Reactions Analysis
Ethers, including this compound, are known to undergo cleavage of the C–O bond when exposed to strong acids. During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación
Ethers in Fuel and Engine Performance
- Ethers such as ethyl tert-butyl ether (ETBE) and tert-amyl ethyl ether (TAEE) have been investigated for their impact on the physicochemical properties of diesel fuel and engine performance. Studies have found that certain ethers can enhance fuel properties and engine efficiency, suggesting their potential utility as fuel additives (E. W. Menezes et al., 2006; R. Cataluña et al., 2011).
Ethers in Materials Science
- Research on ethers like di-methyl ether (DME) has focused on their properties and applications as alternative fuels. DME, for instance, has been highlighted for its high cetane number and potential to produce low emissions in compression-ignition engines, making it an environmentally-friendly alternative to traditional diesel (C. Arcoumanis et al., 2008).
Ethers in Chemical Synthesis and Kinetics
- Studies on the kinetics and mechanisms of reactions involving ethers such as ethyl methyl ether (EME), methyl tert-butyl ether (MTBE), and ethyl tert-butyl ether (ETBE) contribute to understanding their reactivity and stability. These insights are crucial for industrial processes and applications where ethers are used as reactants or solvents (K. Yasunaga et al., 2011).
Ethers in Polymer and Materials Engineering
- The development and validation of models for the production of ethers like ETBE highlight their significance in industrial applications, such as in the production of high-quality fuels. These models assist in optimizing production processes to achieve high conversion rates and product purity, demonstrating the industrial relevance of ethers (L. Domingues et al., 2012).
Mecanismo De Acción
Target of Action
Di(cefuroxime Ethyl) Ether is a derivative of cefuroxime, a second-generation cephalosporin . The primary targets of cefuroxime are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefuroxime, and by extension this compound, works by inhibiting the third and last stage of bacterial cell wall synthesis . This is achieved by binding to specific PBPs inside the bacterial cell wall, which disrupts the cross-linking of the peptidoglycan structure of the bacterial cell wall . This interference weakens the cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Biochemical Pathways
Cefuroxime’s action on PBPs disrupts the normal synthesis of the bacterial cell wall, affecting the integrity and survival of the bacteria .
Pharmacokinetics
Cefuroxime is known to be well-absorbed and distributed throughout the body . It is metabolically stable, with most of it being excreted unchanged in the urine . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound may be similar, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This leads to effective treatment of various bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and others .
Propiedades
IUPAC Name |
1-[1-[(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]oxyethoxy]ethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N8O17S2/c1-15(60-33(49)25-17(11-57-35(37)51)13-62-31-23(29(47)43(25)31)39-27(45)21(41-53-3)19-7-5-9-55-19)59-16(2)61-34(50)26-18(12-58-36(38)52)14-63-32-24(30(48)44(26)32)40-28(46)22(42-54-4)20-8-6-10-56-20/h5-10,15-16,23-24,31-32H,11-14H2,1-4H3,(H2,37,51)(H2,38,52)(H,39,45)(H,40,46)/b41-21-,42-22-/t15?,16?,23-,24-,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZJSJRFYIIOK-IQJFPHHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C4=C(CSC5N4C(=O)C5NC(=O)C(=NOC)C6=CC=CO6)COC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N)OC(OC(=O)C4=C(CS[C@H]5N4C(=O)[C@H]5NC(=O)/C(=N\OC)/C6=CC=CO6)COC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N8O17S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202925-10-7 |
Source


|
| Record name | Cefuroxime axetil dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202925107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFUROXIME AXETIL DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC6B7KF99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

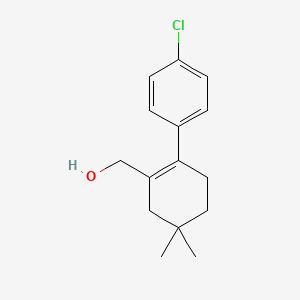
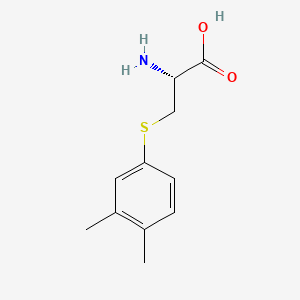

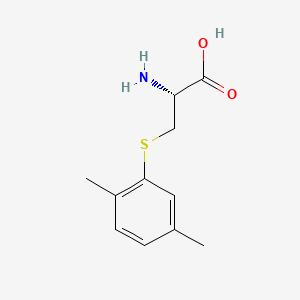
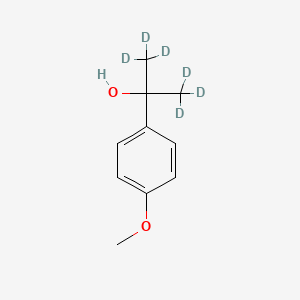
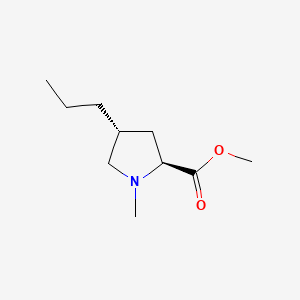
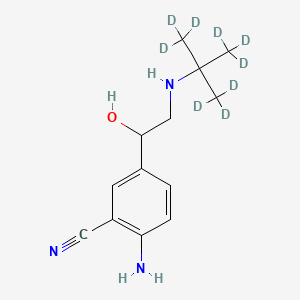

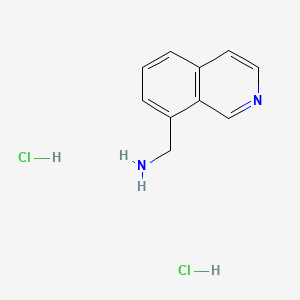
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)
